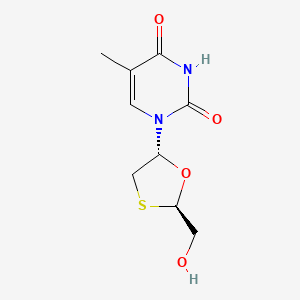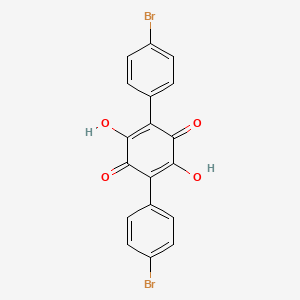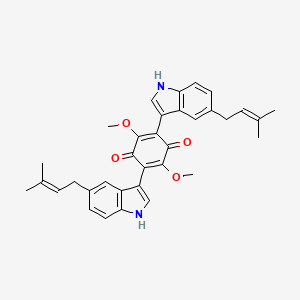![molecular formula C18H39O13P B12793820 Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate CAS No. 66160-92-7](/img/structure/B12793820.png)
Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/KK9520000 is a compound that has garnered attention due to its unique properties and applications in various fields. This compound is recognized for its potential in scientific research, particularly in the areas of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/KK9520000 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of NIOSH/KK9520000 is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to produce the compound efficiently. The process is optimized to minimize waste and maximize yield, ensuring that the production is both cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/KK9520000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/KK9520000 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products: The major products formed from the reactions of NIOSH/KK9520000 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
NIOSH/KK9520000 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a biochemical tool. In medicine, NIOSH/KK9520000 is explored for its therapeutic potential, particularly in the treatment of certain diseases. In industry, the compound is utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of NIOSH/KK9520000 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application, but they often include key signaling cascades that regulate cellular functions.
Propriétés
Numéro CAS |
66160-92-7 |
|---|---|
Formule moléculaire |
C18H39O13P |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
tris[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C18H39O13P/c19-1-4-23-7-10-26-13-16-29-32(22,30-17-14-27-11-8-24-5-2-20)31-18-15-28-12-9-25-6-3-21/h19-21H,1-18H2 |
Clé InChI |
BONLISHREBVIRW-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOP(=O)(OCCOCCOCCO)OCCOCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)




